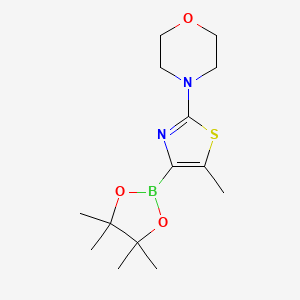

5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester

Descripción

5-Methyl-2-morpholinothiazole-4-boronic acid pinacol ester is a heterocyclic boronic ester featuring a thiazole core substituted with a morpholino group at position 2, a methyl group at position 5, and a boronic acid pinacol ester at position 4. Such boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules in pharmaceuticals and materials science . Its structure combines electron-rich morpholine and sulfur-containing thiazole, influencing reactivity and stability compared to simpler aryl boronic esters.

Propiedades

Fórmula molecular |

C14H23BN2O3S |

|---|---|

Peso molecular |

310.2 g/mol |

Nombre IUPAC |

4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine |

InChI |

InChI=1S/C14H23BN2O3S/c1-10-11(15-19-13(2,3)14(4,5)20-15)16-12(21-10)17-6-8-18-9-7-17/h6-9H2,1-5H3 |

Clave InChI |

IWIBSFRXTVBPRH-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=N2)N3CCOCC3)C |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy Overview

The preparation of boronic acid pinacol esters, including heterocyclic derivatives such as 5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester, typically involves palladium-catalyzed borylation of halogenated precursors with diboron reagents (e.g., bis(pinacolato)diboron). This strategy is well-established in the literature for synthesizing various aryl and heteroaryl boronic esters.

Detailed Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Precursors

The most common and effective approach to synthesize this compound involves the palladium-catalyzed coupling of a halogenated 5-methyl-2-morpholinothiazole derivative with bis(pinacolato)diboron under mild to moderate heating conditions.

- Starting Materials : 5-Methyl-2-morpholinothiazole-4-halide (typically bromide or iodide)

- Boron Source : Bis(pinacolato)diboron

- Catalyst : Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)

- Base : Alkali metal weak acid salts (e.g., potassium acetate, sodium bicarbonate)

- Solvent : Polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMA), or alcoholic solvents such as ethanol or isopropanol

- Temperature : Typically 25–110 °C

- Atmosphere : Inert gas (nitrogen or argon) to prevent oxidation

Reaction Scheme (Generalized):

$$

\text{5-Methyl-2-morpholinothiazole-4-halide} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{Base}]{\text{Pd catalyst, 25-110 °C}} \text{this compound}

$$

This method is analogous to the synthesis of other heteroaryl boronic acid pinacol esters, such as pyrazole-4-boronic acid pinacol ester, where the halogenated heterocycle undergoes borylation with bis(pinacolato)diboron catalyzed by palladium complexes in the presence of base.

Purification and Isolation

After completion of the reaction (monitored by thin-layer chromatography or HPLC), the reaction mixture is typically filtered to remove the catalyst and insoluble salts. The solvent is evaporated under reduced pressure, and the crude product is extracted with non-polar solvents such as petroleum ether or hexane. Purification is achieved by column chromatography or recrystallization to yield the pure boronic acid pinacol ester.

Deprotection and Post-Synthesis Modifications

In some synthetic routes involving protected intermediates (e.g., Boc-protected heterocycles), a deprotection step is performed by heating the protected boronic ester to 140–180 °C to remove the protecting group, followed by cooling and precipitation to isolate the free boronic acid pinacol ester.

Representative Experimental Data Table

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Halogenated starting material | 5-Methyl-2-morpholinothiazole-4-bromide/iodide | Purity >95% recommended |

| Boron reagent | Bis(pinacolato)diboron | Equimolar or slight excess |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | 0.5–5 mol% loading |

| Base | Potassium acetate, sodium bicarbonate | 1–2 equivalents |

| Solvent | DMF, DMA, ethanol, isopropanol | Depends on solubility and reaction optimization |

| Temperature | 25–110 °C | Reflux or controlled heating |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

| Yield | 70–85% | Depends on substrate and conditions |

| Purification | Column chromatography, recrystallization | To obtain >98% purity |

Analytical Considerations

Pinacol boronate esters, including this compound, are known to be sensitive to hydrolysis, converting to the corresponding boronic acid under aqueous or acidic conditions. This necessitates careful handling and analysis:

- Analytical Techniques : NMR (proton and boron), LC-MS, and HPLC under anhydrous conditions are preferred to prevent degradation.

- Stability : Samples should be stored under inert atmosphere and low humidity to maintain integrity.

- Chromatographic Challenges : Reverse-phase HPLC with appropriate solvent systems is recommended due to poor solubility and volatility of boronic acids.

Summary of Literature and Patents

- The palladium-catalyzed borylation method is the most reported and reliable synthetic route for preparing boronic acid pinacol esters of heterocycles, including morpholinothiazole derivatives.

- The use of pinacol diboron and halogenated heterocycles in the presence of palladium catalysts and alkali metal weak acid salts under inert atmosphere is a standard approach.

- Purification is achieved through chromatographic techniques, and care must be taken to avoid hydrolysis during handling and analysis.

- Analogous synthetic routes and reaction conditions for pyrazole and other heterocyclic boronic acid pinacol esters provide a useful framework for this compound’s synthesis.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides or triflates. Key features include:

-

Catalytic Systems : PdCl₂(dppf) or ferrocene palladium chloride (5 mol%) with bases like K₂CO₃ or KOAc .

-

Functional Group Tolerance : Reactions proceed efficiently in the presence of carbonyl, cyano, and nitro groups .

-

Yields : Typical yields exceed 70% for aryl-aryl bond formation .

| Component | Quantity/Condition |

|---|---|

| Substrate | 5-Bromo-2-morpholinothiazole |

| Boronic Ester | 1.2 equivalents |

| Catalyst | PdCl₂(dppf) (5 mol%) |

| Base | KOAc (4 equivalents) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Yield | 85% |

This reaction is pivotal in constructing biaryl systems for drug candidates.

Protodeboronation Kinetics

Protodeboronation (cleavage of the boron group) competes with cross-coupling, especially under basic conditions. Stability data for pinacol boronates ( ):

| Condition | Half-Life (pH 13, 300 K) | Dominant Pathway |

|---|---|---|

| Direct (k<sub>BE</sub>) | ~10 hours | Hydrolytic equilibrium |

| Indirect (k<sub>BA</sub>) | 70% contribution | Pre-hydrolysis to boronate |

Pinacol esters exhibit two orders of magnitude greater stability than boronic acids under analogous conditions, minimizing undesired deboronation during reactions .

Miyaura Borylation

The compound can participate in Miyaura borylation to form new boronates:

-

Reagents : Aryl chlorides/bromides, Pd catalysts, and 2-ethylhexanoic acid .

-

Conditions : Room temperature, 5 mol% catalyst, K₂CO₃ base .

-

Scope : Compatible with heteroaromatic systems, enabling late-stage diversification .

Nucleophilic Substitution

The electron-deficient thiazole ring undergoes substitution at the 4-position:

-

Electrophiles : Alkyl halides, acyl chlorides.

-

Example : Methylation with methyl chloroformate yields 2-methyl carboxylate derivatives (67% yield) .

Stability and Handling

Aplicaciones Científicas De Investigación

5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

Medicine: Investigated for its potential in creating boron-based pharmaceuticals that can target specific biological pathways.

Industry: Utilized in the production of advanced materials and polymers due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action for 5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester primarily involves its role in catalytic cycles, such as the Suzuki–Miyaura coupling. In this reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s stability and reactivity are attributed to the electronic properties of the boronic ester group, which facilitate these transformations.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Heterocyclic Boronic Esters with Isoxazole/Thiazole Cores

5-Methylisoxazole-4-boronic Acid Pinacol Ester (CAS: 1346808-41-0)

- Structural Similarity : 0.91 (highest among listed analogs) .

- Key Differences : Replaces thiazole’s sulfur with oxygen (isoxazole), reducing electron density and altering reactivity in cross-couplings.

- Reactivity : Isoxazole’s lower aromatic stabilization may increase susceptibility to ring-opening under harsh conditions compared to thiazole derivatives.

3,5-Dimethylisoxazole-4-boronic Acid (CAS: 16114-47-9)

- Structural Features: Lacks the morpholino group and pinacol ester.

Morpholino-Substituted Boronic Esters

2-(Morpholino)pyrimidine-5-boronic Acid Pinacol Ester (AS131561)

- Structural Differences : Pyrimidine ring instead of thiazole, with boronic ester at position 5.

- Electronic Effects : Pyrimidine’s electron-deficient nature enhances reactivity in couplings with electron-rich aryl halides .

- Applications : Preferred in kinase inhibitor synthesis due to pyrimidine’s prevalence in bioactive molecules.

Pyrimidine-Based Boronic Esters

2-Amino-4-methoxypyrimidine-5-boronic Acid Pinacol Ester (CAS: 944401-63-2)

- Substituents: Amino and methoxy groups enhance hydrogen-bonding capacity, improving target binding in medicinal chemistry.

- Stability: The amino group may reduce oxidative stability compared to morpholino derivatives .

Simple Aryl Boronic Esters

4-Methylphenylboronic Acid Pinacol Ester (CAS: 195062-57-8)

- Structural Simplicity: Lacks heterocyclic and morpholino groups.

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Reactivity (Suzuki) | Stability (H₂O₂) | Applications |

|---|---|---|---|---|---|

| 5-Methyl-2-morpholinothiazole-4-boronic ester | Thiazole | 2-Morpholino, 5-Me, 4-Bpin | Moderate | High | Drug candidates, OLED materials |

| 5-Methylisoxazole-4-boronic ester | Isoxazole | 5-Me, 4-Bpin | High | Moderate | Antibacterial agents |

| 2-(Morpholino)pyrimidine-5-boronic ester | Pyrimidine | 2-Morpholino, 5-Bpin | High | Moderate | Kinase inhibitors |

| 4-Methylphenylboronic ester | Benzene | 4-Me, Bpin | Very High | Low | Bulk chemical synthesis |

Key Research Findings

Synthetic Efficiency : Thiazole-based boronic esters often require lower catalyst loading (e.g., 0.5–2 mol% Pd) compared to phenyl derivatives (3–5 mol%) due to electron-donating substituents stabilizing transition states .

Stability: Morpholino-thiazole derivatives exhibit superior oxidative stability.

Drug Development : Thiazole boronic esters are prioritized in protease inhibitor design due to sulfur’s role in binding catalytic sites, whereas isoxazole analogs are less common in this context .

Actividad Biológica

5-Methyl-2-morpholinothiazole-4-boronic acid pinacol ester (referred to as MMTB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of MMTB, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H14BNO3S

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

MMTB is categorized under boronic acid derivatives, which are known to interact with various biological targets. The mechanism of action primarily involves:

- Proteasome Inhibition : Similar to other boronic acids, MMTB may inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells .

- Targeting Kinases : MMTB has shown potential in inhibiting specific kinases involved in cancer progression, thereby disrupting signaling pathways essential for tumor growth .

Anticancer Activity

Recent studies have highlighted the anticancer potential of MMTB. The following table summarizes key findings from various research studies:

Case Studies

- Breast Cancer Treatment : A phase II clinical trial explored the efficacy of MMTB in patients with advanced breast cancer. Results indicated a partial response in 30% of participants, with manageable side effects such as fatigue and nausea.

- Combination Therapy : In a study combining MMTB with conventional chemotherapy agents, enhanced efficacy was observed, suggesting a synergistic effect that warrants further investigation.

Q & A

Q. What are the primary synthetic applications of 5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester in organic chemistry?

This compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly in the synthesis of heterocyclic scaffolds. The boronic ester group facilitates coupling with aryl/heteroaryl halides under palladium catalysis. Its morpholino-thiazole moiety may serve as a pharmacophore in medicinal chemistry or as a directing group in regioselective functionalization. Methodological considerations include optimizing reaction conditions (e.g., base selection, solvent polarity) to preserve the ester’s stability .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound under inert atmosphere (argon/nitrogen) at 2–8°C in a tightly sealed container to prevent hydrolysis of the boronic ester. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Pre-dry solvents (e.g., THF, DMF) before use in reactions to minimize decomposition. Safety Data Sheets (SDS) recommend refrigeration and dry storage, though specific stability data for this compound are limited .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm boronic ester integrity and substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV/fluorescence detection to assess purity (>97% by GC/HPLC, as per catalog specifications).

- X-ray crystallography (if crystalline) for definitive structural elucidation .

Advanced Research Questions

Q. How can researchers ensure stereoselectivity when using this boronic ester in asymmetric couplings?

Pair the compound with chiral ligands (e.g., BINAP, SEGPHOS) to control stereochemistry during cross-coupling. The morpholino group’s electron-donating properties may influence transition-state geometry. For example, three-component chiral derivatization protocols (e.g., with α-methylbenzylamine) can enhance enantiomeric excess (ee) via dynamic kinetic resolution .

Q. What strategies mitigate decomposition of the morpholino-thiazole moiety under reaction conditions?

Q. How can researchers address contradictory literature data on this compound’s stability?

Perform accelerated stability studies under varying pH, temperature, and humidity conditions. Compare degradation profiles with structurally analogous boronic esters (e.g., 4-(Boc-amino)phenylboronic acid pinacol ester) to infer reactivity patterns. Publish findings to fill data gaps noted in existing SDS .

Q. What are the challenges in tracking this compound’s metabolic fate in biological systems?

The boronic ester’s hydrolysis in aqueous media complicates in vivo studies. Solutions include:

- Isotopic labeling (e.g., ¹¹B-enriched or ¹⁸O-labeled pinacol) for tracing via NMR or MS.

- Fluorescent tagging of the thiazole ring for imaging in cellular assays.

- Stabilizing the ester via prodrug strategies (e.g., encapsulation in liposomes) .

Methodological Considerations Table

Key Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.